![molecular formula C15H24O B13439410 (2S)-2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propan-1-ol](/img/structure/B13439410.png)
(2S)-2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propan-1-ol is a chiral alcohol compound with a complex structure It is characterized by the presence of a phenyl group substituted with a 2-methylbutan-2-yl group and a hydroxyl group attached to a propan-1-ol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propan-1-ol typically involves several steps, starting from readily available starting materials. One common method involves the alkylation of a phenyl ring followed by the introduction of the hydroxyl group through reduction reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can help achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) can be employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different alcohols.
Scientific Research Applications
(2S)-2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl group can participate in hydrophobic interactions, further modulating the compound’s effects. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-methyl-3-phenylpropan-1-ol: Lacks the 2-methylbutan-2-yl substitution.
(2S)-2-methyl-3-[4-(methyl)phenyl]propan-1-ol: Has a simpler methyl substitution on the phenyl ring.
Uniqueness
(2S)-2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propan-1-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2-methylbutan-2-yl group adds steric hindrance and hydrophobic character, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C15H24O |
|---|---|
Molecular Weight |
220.35 g/mol |
IUPAC Name |
(2S)-2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propan-1-ol |
InChI |
InChI=1S/C15H24O/c1-5-15(3,4)14-8-6-13(7-9-14)10-12(2)11-16/h6-9,12,16H,5,10-11H2,1-4H3/t12-/m0/s1 |
InChI Key |
YGTZHUMRZRLTKX-LBPRGKRZSA-N |
Isomeric SMILES |
CCC(C)(C)C1=CC=C(C=C1)C[C@H](C)CO |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)CC(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


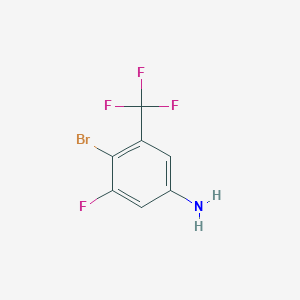
![(1s,2s)-2-Phenylcyclopropanecarboxylic acid [alpha(r)-(4-ethoxyphenyl)-2-hydroxyethyl]amide](/img/structure/B13439339.png)
![(3R,8R,9S,10R,17R)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-2,3,6,7,8,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13439354.png)
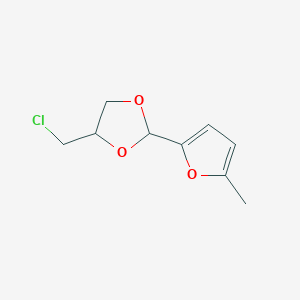


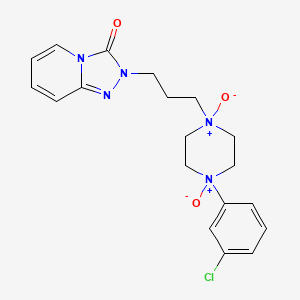

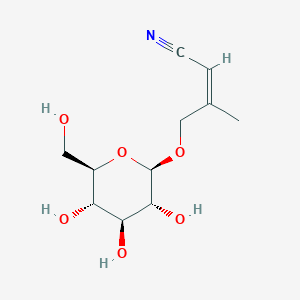
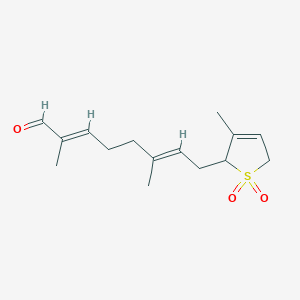
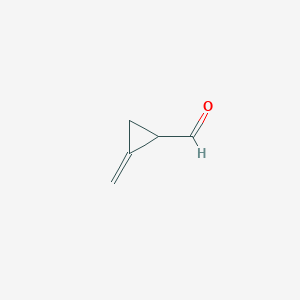
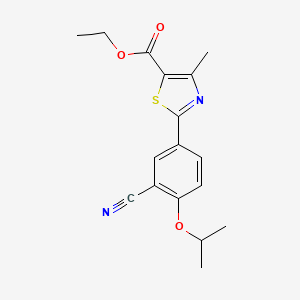

![(aE)-3-Bromo-4-hydroxy-a-[[(tetrahydro-2H-pyran-2-yl)oxy]imino]benzenepropanoic Acid](/img/structure/B13439418.png)
